Dimethyl 5-aminothiophene-2,4-dicarboxylate

Purity specification Vendor comparison Procurement quality

The 3-methyl analog (CAS 103765-33-9) dominates catalogs, but its blocked C-3 position prevents key derivatizations. For electrophilic halogenation, nitration, or formylation at C-3, only the unsubstituted scaffold (CAS 13196-25-3) is viable. Due to discontinued stock at major suppliers, plan for custom synthesis (8-16 week lead time). - Enables C-3 diversification impossible with 3-methyl analog - Dimethyl ester hydrolysis is ~2-3× faster than diethyl variants, reducing process cycle time - Receiving-lab QC (HPLC, NMR) recommended; vendor spec. is min. 95%

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
Cat. No. B15091041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-aminothiophene-2,4-dicarboxylate
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)N)C(=O)OC
InChIInChI=1S/C8H9NO4S/c1-12-7(10)4-3-5(8(11)13-2)14-6(4)9/h3H,9H2,1-2H3
InChIKeyJGSUBIBLWZPYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-Aminothiophene-2,4-Dicarboxylate: Structural & Supply Profile


Dimethyl 5-aminothiophene-2,4-dicarboxylate (CAS 13196-25-3; molecular formula C₈H₉NO₄S, molecular weight 215.23 g/mol) is a heterocyclic building block comprising a thiophene core substituted with an amino group at the 5‑position and methyl ester groups at the 2‑ and 4‑positions . The compound is classified as a 2‑aminothiophene derivative accessible via the Gewald multicomponent cyclocondensation and is commonly employed as a versatile small‑molecule scaffold in medicinal chemistry and organic synthesis . Its appearance is described as a white to pale‑yellow solid, and it is typically handled as a laboratory‑use synthetic intermediate .

Synthetic Handle
Unsubstituted C‑3 position enables electrophilic substitution not possible with 3‑methyl analog.
Ester Reactivity
Dimethyl ester hydrolyzes faster than diethyl variants, supporting efficient conversion to free diacid.
Supply Context
Listed as discontinued by a major supplier; procurement may involve custom synthesis or alternative vendors.

Dimethyl 5-Aminothiophene-2,4-Dicarboxylate: Procurement Risks & Non-Interchangeability


Although dimethyl 5-aminothiophene-2,4-dicarboxylate belongs to the well‑known 2‑aminothiophene‑2,4‑dicarboxylate family, substitution with the more prevalent 3‑methyl analog (CAS 103765-33-9) or diethyl ester variants introduces meaningful differences in purity specification, C‑3 reactivity, steric environment, and supply continuity . The target compound lacks the C‑3 alkyl substituent that is present in the majority of commercial Gewald products; consequently, its C‑3 position remains open for electrophilic functionalization that the 3‑methyl analog cannot undergo, while the dimethyl ester groups confer distinct solubility and hydrolysis characteristics relative to diethyl or mixed‑ester comparators . These differences are not cosmetic—they directly affect downstream synthetic utility and sourcing reliability, making unaudited substitution a tangible risk for research reproducibility and supply‑chain planning.

Target: C‑3 = H
Open site for electrophilic substitution.
3‑Methyl analog
C‑3 blocked; cannot undergo the same derivatization, altering synthetic utility.
Target: Dimethyl ester
Faster alkaline hydrolysis (approx. 2–3×).
Diethyl ester analog
Slower hydrolysis; may require longer reaction times or different conditions.

Dimethyl 5-Aminothiophene-2,4-Dicarboxylate: Differentiation Evidence


Purity Specification: Target vs. 3-Methyl Analog

Commercially available dimethyl 5-aminothiophene-2,4-dicarboxylate (CAS 13196-25-3) is specified with a minimum purity of 95% by the vendor CymitQuimica . In contrast, the widely available 3‑methyl analog, dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 103765-33-9), is routinely offered with purity ≥99% by multiple suppliers, including Aladdin (catalog D698411) . The 4‑percentage‑point lower purity specification for the target compound implies that researchers must account for a higher fraction of unidentified impurities when using the target compound as‑received, which may necessitate additional in‑house purification for applications requiring high chemical homogeneity.

Purity Specification
Direct comparison
Target: min 95% Comparator: ≥99%
Higher impurity load may require in‑house purification for sensitive applications.
Vendor specification; no additional purification.
Purity specification Vendor comparison Procurement quality

C-3 Electrophilic Substitution Advantage

Dimethyl 5-aminothiophene-2,4-dicarboxylate (CAS 13196-25-3) bears a hydrogen atom at the thiophene C‑3 position, whereas the most common commercial analog, dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 103765-33-9), carries a methyl substituent at this site . The presence of a C‑3 hydrogen permits subsequent electrophilic aromatic substitution reactions (e.g., halogenation, nitration, formylation) that are sterically and electronically precluded in the 3‑methyl analog [1]. This structural distinction is not a matter of potency but of synthetic tractability: the target compound provides a distinct vector for diversity‑oriented synthesis that the 3‑methyl scaffold cannot recapitulate.

C‑3 Electrophilic Substitution
Cross‑study comparable
Target: C‑3 = H Comparator: C‑3 = CH₃
Enables electrophilic functionalization not possible with 3‑methyl analog.
Gewald chemistry reactivity; structural comparison.
Synthetic handle C‑3 functionalization Electrophilic substitution

Supply Continuity Risk: Discontinued vs. In-Stock Analog

As of the latest available vendor listing (2019), dimethyl 5-aminothiophene-2,4-dicarboxylate (CAS 13196-25-3) is listed as "Discontinued" across all package sizes (100 mg to 5 g) by CymitQuimica . In contrast, the 3‑methyl analog (CAS 103765-33-9) remains actively stocked and available for immediate purchase from multiple suppliers, including Aladdin (250 mg, 1 g, 5 g sizes in stock) and Macklin (250 mg, 99% purity, in stock) . The discontinued status at a specialty chemical supplier constitutes a quantifiable supply‑chain risk that does not apply to the 3‑methyl comparator.

Supply Continuity
Head‑to‑head
Target: discontinued (primary vendor); comparator: in stock (multiple suppliers).
Supply risk; custom synthesis may be required.
Status as of 2019–2025; may change.
Supply continuity Commercial availability Procurement risk

Ester Hydrolysis Rate: Dimethyl vs. Diethyl

Methyl esters are universally recognized to undergo alkaline hydrolysis (saponification) at rates approximately 2‑ to 3‑fold faster than their ethyl ester counterparts under identical conditions, owing to reduced steric hindrance at the carbonyl carbon [1][2]. Applied to the thiophene‑2,4‑dicarboxylate scaffold, dimethyl 5-aminothiophene-2,4-dicarboxylate is therefore expected to hydrolyze to the free diacid more rapidly than diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9) under standard basic conditions (e.g., NaOH in aqueous MeOH/THF). This difference is practically significant when the free diacid or mono‑acid mono‑ester is the desired synthetic intermediate.

Ester Hydrolysis Rate
Class‑level inference
Dimethyl ester hydrolyzes ~2–3× faster than diethyl analog.
Faster conversion to free diacid for downstream chemistry.
Based on general ester reactivity; no compound‑specific kinetics.
Ester hydrolysis Dimethyl vs. diethyl Synthetic interconversion

Dimethyl 5-Aminothiophene-2,4-Dicarboxylate: Applications


C-3 Functionalization for Diversity-Oriented Synthesis

The unsubstituted C‑3 position of dimethyl 5-aminothiophene-2,4-dicarboxylate permits electrophilic halogenation, nitration, or formylation that is sterically blocked in the 3‑methyl analog . This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 2. Research groups engaged in scaffold diversification for kinase inhibitor or GPCR modulator libraries should prioritize this compound when C‑3 derivatization is a planned synthetic step, as the 3‑methyl analog cannot serve as a substitute.

Rapid Ester Hydrolysis to Free Diacid

When the synthetic objective is the free diacid (CAS 13196-24-2) or mono‑acid mono‑ester intermediates, the dimethyl ester provides a kinetically faster hydrolysis pathway compared to diethyl ester analogs, reducing reaction time and energy input . This advantage is particularly relevant in process chemistry settings where cumulative time savings across multiple batches translate to measurable cost reduction. The approximately 2–3× rate enhancement over ethyl esters is a well‑established class‑level principle that applies directly to this scaffold.

Purity Verification for Medicinal Chemistry

The documented vendor purity specification of min. 95% for the target compound, versus ≥99% for the 3‑methyl analog , compels procurement officers to implement receiving‑laboratory QC protocols (HPLC, NMR, LC‑MS) when ordering this compound. This scenario is most relevant for hit‑to‑lead and lead‑optimization programs where unknown impurities can produce false positives in biological screening. The evidence directly informs budget planning for analytical verification steps that are less critical for the higher‑purity 3‑methyl comparator.

Custom Synthesis for Flexible-Timeline Projects

Given the discontinued status at a major specialty supplier , procurement of dimethyl 5-aminothiophene-2,4-dicarboxylate may require commissioning custom synthesis from a contract research organization or in‑house preparation via the Gewald reaction. This scenario is suited to projects with 8–16 week lead‑time tolerance, where the unique C‑3 functionalization opportunity outweighs the convenience of off‑the‑shelf availability of the 3‑methyl analog. The evidence enables realistic project planning that accounts for synthesis and purification time.

Application
Selection Property
Validation Focus
Scaffold diversification via C‑3 electrophilic substitution
Unsubstituted C‑3 position
Verify electrophilic substitution reactivity and scope
Rapid ester hydrolysis to free diacid
Dimethyl ester lability
Validate hydrolysis kinetics and product purity
Purity‑critical medicinal chemistry campaigns
Vendor purity specification (min 95%)
Implement receiving QC (HPLC, NMR) to confirm purity
Custom synthesis for projects with flexible timelines
Supply continuity risk
Assess lead time for custom synthesis or in‑house Gewald preparation
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